Ethyl 2-phenoxynicotinate
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Overview
Description
Ethyl 2-phenoxynicotinate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is a derivative of nicotinic acid, where the ethyl ester is bonded to a phenoxy group at the 2-position of the pyridine ring. This compound is primarily used in research and development and is not intended for use in foods, cosmetics, drugs, or consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenoxynicotinate typically involves the esterification of 2-phenoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. This would include the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-phenoxynicotinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: 2-phenoxynicotinic acid.
Reduction: 2-phenoxynicotinyl alcohol or amine.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-phenoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and antioxidant applications.
Mechanism of Action
The mechanism of action of ethyl 2-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Ethyl nicotinate: Similar structure but lacks the phenoxy group.
Methyl nicotinate: Similar ester but with a methyl group instead of ethyl.
Phenyl nicotinate: Similar but with a phenyl group instead of phenoxy.
Uniqueness: Ethyl 2-phenoxynicotinate is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific enzymes and receptors, making it a valuable compound in research .
Biological Activity
Ethyl 2-phenoxynicotinate (EPN) is a compound of interest due to its potential pharmacological properties, particularly in the realms of antioxidant, anticancer, analgesic, and anti-inflammatory activities. This article aims to synthesize existing research findings on the biological activity of EPN, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
EPN is a derivative of nicotinic acid, characterized by the presence of a phenoxy group at the 2-position. The synthesis typically involves esterification reactions where nicotinic acid derivatives are reacted with phenolic compounds. The structure can be represented as follows:
1. Antioxidant Activity
Recent studies have demonstrated that EPN exhibits significant antioxidant properties. In vitro assays measuring superoxide dismutase (SOD) levels indicated that EPN's antioxidant capacity is comparable to that of ascorbic acid . This suggests that EPN could play a role in reducing oxidative stress, which is implicated in various diseases.
2. Anticancer Potential
EPN has shown promising results in anticancer research. A study evaluating various nicotinic acid derivatives found that compounds similar to EPN exhibited selective inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The most active derivatives showed IC50 values as low as 0.068 μM against specific cancer cell lines, indicating a potent cytotoxic effect . Furthermore, the ability of EPN to induce apoptosis was evidenced by increased caspase-3 levels in treated cells.
3. Analgesic and Anti-inflammatory Effects
In animal models, EPN and its derivatives have demonstrated analgesic activity ranging from 22.2% to 73.7% reduction in pain responses compared to control groups . Notably, some derivatives showed analgesic effects comparable to standard analgesics like mefenamic acid. The anti-inflammatory properties were also assessed through various assays, indicating that EPN could be beneficial in managing pain and inflammation.
Table 1: Summary of Biological Activities of this compound
The biological activities of EPN can be attributed to several mechanisms:
- Antioxidant Mechanism : EPN likely mitigates oxidative stress by enhancing endogenous antioxidant enzyme activity, particularly SOD.
- Cytotoxic Mechanism : The inhibition of VEGFR-2 suggests that EPN may disrupt angiogenesis in tumors, leading to reduced tumor growth.
- Pain Relief Mechanism : The analgesic effects are possibly mediated through central and peripheral pathways affecting pain perception.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that EPN has favorable absorption characteristics with low toxicity profiles at therapeutic doses . It is crucial for future studies to further explore its bioavailability and metabolism to optimize therapeutic applications.
Properties
IUPAC Name |
ethyl 2-phenoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-9-6-10-15-13(12)18-11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIOOCTUGNFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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